An In-Depth Technical Guide to 4-Methoxy-1,2-benzenedimethanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Methoxy-1,2-benzenedimethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,2-benzenedimethanol, also known by its IUPAC name [2-(hydroxymethyl)-4-methoxyphenyl]methanol, is an aromatic organic compound with the molecular formula C9H12O3.[1] This molecule features a benzene ring substituted with two adjacent hydroxymethyl (-CH2OH) groups and a methoxy (-OCH3) group at the 4-position. The presence of these functional groups, particularly the two primary benzylic alcohols and the electron-donating methoxy group, imparts this molecule with a unique set of chemical properties and potential for diverse applications, ranging from a versatile building block in organic synthesis to a scaffold for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, spectral analysis, and potential applications of 4-Methoxy-1,2-benzenedimethanol, with a focus on its relevance to researchers in the fields of chemistry and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H12O3 | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| IUPAC Name | [2-(hydroxymethyl)-4-methoxyphenyl]methanol | PubChem[1] |
| CAS Number | 36132-95-3 | PubChem[1] |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Polar Surface Area | 49.7 Ų | PubChem[1] |
Proposed Synthesis
A robust and high-yield synthesis of 4-Methoxy-1,2-benzenedimethanol can be envisioned through the reduction of a suitable precursor such as dimethyl 4-methoxyphthalate. This common synthetic transformation is known to be efficient and scalable.
Caption: Proposed synthesis of 4-Methoxy-1,2-benzenedimethanol.
Experimental Protocol: Reduction of Dimethyl 4-methoxyphthalate
This protocol describes a plausible method for the synthesis of 4-Methoxy-1,2-benzenedimethanol.
Materials:
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Dimethyl 4-methoxyphthalate
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Lithium aluminum hydride (LiAlH4)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium sulfate (Na2SO4) solution
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
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Reaction Initiation: A suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.
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Addition of Ester: A solution of dimethyl 4-methoxyphthalate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling the flask in an ice bath.
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Workup: The resulting suspension is filtered, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Methoxy-1,2-benzenedimethanol.
Spectroscopic Characterization
The structural elucidation of 4-Methoxy-1,2-benzenedimethanol can be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the methoxy protons.
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Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (likely a doublet, a doublet of doublets, and a doublet).
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Hydroxymethyl Protons: Two distinct singlets or doublets (if coupled to the hydroxyl protons) for the -CH2OH groups, likely in the range of δ 4.5-4.8 ppm.
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Hydroxyl Protons: Two broad singlets for the -OH protons, the chemical shift of which will be concentration and solvent dependent.
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Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the three protons of the -OCH3 group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield.
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Hydroxymethyl Carbons: Two signals for the -CH2OH carbons, expected in the range of δ 60-65 ppm.
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Methoxy Carbon: A signal around δ 55 ppm for the -OCH3 carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl and methoxy functional groups.
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohols and the ether.
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-Methoxy-1,2-benzenedimethanol is primarily dictated by its two primary benzylic alcohol functional groups and the electron-rich aromatic ring.
